Cas no 5978-22-3 (H-Lys(Z)-OtBu.HCl)

H-Lys(Z)-OtBu.HCl 化学的及び物理的性質
名前と識別子
-
- H-LYS(Z)-OTBU HCL
- (S)-tert-Butyl 2-amino-6-(benzyloxycarbonylamino)hexanoate
- (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride
- HCl.H-Lys(Z)-OtBu
- H-LYS(CBZ)-OBUT·HCL
- H-Lys(z)-OBut·HCl
- H-Lys(z)-ObutHCl
- H-Lys(Z)-OtBu · HCl
- H-LYS(Z)-OTBU HYDROCHLORIDE
- H-Lys(Z)-OtBu.HCl
- H-Lys(Z)-OtBu•HCl
- H-Lys(Z)-OtBu�HCl
- Nε-Z-L-lysine tert-butyl ester hydrochloride
- tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate,hydrochloride
- hydrochloride
- Tert-butyl (2s)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate
- tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride
- Z-Lys-OtBu HCl
- Lys(Cbz)OtBu.HCl
- Lys(Z)-OtBu HCl
- H-Lys(Z)-OtBuCl
- Nepsilon-Cbz-L-lysine tert-Butyl Ester Hydrochloride
- H-L-Lys(Z)-OtBu hydrochloride
- HEMZMPXAQORYDR-RSAXXLAASA-N
- H-Lys(CBZ)-O-t-Bu
- tert-Butyl N~6~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1)
- A858019
- BP-11276
- AKOS015844367
- tert-butyl Nepsilon -benzyloxycarbonyllysinate hydrochloride
- 5978-22-3
- SCHEMBL7990901
- tert-Butyl N6-((benzyloxy)carbonyl)-L-lysinate hydrochloride
- (S)-tert-butyl 2-amino-6-(benzyloxycarbonylamino)hexanoate hydrochloride
- H-Lys(CBZ)-O-t-Bu hydrochloride
- GS-6303
- HY-W008029
- F10954
- Tert-butyl (2s)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate hydrochloride
- DTXSID50543194
- CS-W008029
- MFCD00038898
- AMY30895
- H-L-Lys(Z)-OtBu*HCl
- EN300-72021
- tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
- AKOS015998699
- 2-amino-6-benzyloxycarbonylamino-hexanoic acid tert-bu ester,hydrochloride
-
- MDL: MFCD00038898
- インチ: 1S/C18H28N2O4.ClH/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1
- InChIKey: HEMZMPXAQORYDR-RSAXXLAASA-N
- ほほえんだ: Cl[H].O(C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 372.18200
- どういたいしつりょう: 372.1815851g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 11
- 複雑さ: 387
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 90.6
じっけんとくせい
- 色と性状: 未確定
- ふってん: 469.6℃ at 760 mmHg
- フラッシュポイント: 237.8℃
- PSA: 90.65000
- LogP: 4.64530
- ようかいせい: 未確定
H-Lys(Z)-OtBu.HCl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72021-100.0g |
tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |
5978-22-3 | 98% | 100.0g |
$425.0 | 2023-02-12 | |
Enamine | EN300-72021-2.5g |
tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |
5978-22-3 | 98% | 2.5g |
$25.0 | 2023-02-12 | |
Enamine | EN300-72021-50.0g |
tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |
5978-22-3 | 98% | 50.0g |
$236.0 | 2023-02-12 | |
ChemScence | CS-W008029-500g |
H-Lys(Z)-OtBu.HCl |
5978-22-3 | ≥97.0% | 500g |
$1043.0 | 2022-04-27 | |
Oakwood | 213710-1g |
H-Lys(Z)-OtBu HCl |
5978-22-3 | 95% | 1g |
$12.00 | 2024-07-19 | |
Chemenu | CM119689-1000g |
Nepsilon-Cbz-L-lysine tert-Butyl Ester Hydrochloride |
5978-22-3 | 97% | 1000g |
$*** | 2023-03-29 | |
Enamine | EN300-72021-1.0g |
tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |
5978-22-3 | 98% | 1.0g |
$24.0 | 2023-02-12 | |
Ambeed | A230959-500g |
(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride |
5978-22-3 | 97% | 500g |
$634.0 | 2025-02-20 | |
ChemScence | CS-W008029-25g |
H-Lys(Z)-OtBu.HCl |
5978-22-3 | ≥97.0% | 25g |
$76.0 | 2022-04-27 | |
ChemScence | CS-W008029-100g |
H-Lys(Z)-OtBu.HCl |
5978-22-3 | ≥97.0% | 100g |
$282.0 | 2022-04-27 |
H-Lys(Z)-OtBu.HCl 関連文献
-
Philipp Linning,Ute Haussmann,Isaak Beyer,Sebastian Weidlich,Heinke Schieb,Jens Wiltfang,Hans-Wolfgang Klafki,Hans-Joachim Kn?lker Org. Biomol. Chem. 2012 10 8216
-
Phillip T. Lowe,Sergio Dall'Angelo,Ian N. Fleming,Monica Piras,Matteo Zanda,David O'Hagan Org. Biomol. Chem. 2019 17 1480
H-Lys(Z)-OtBu.HClに関する追加情報
H-Lys(Z)-OtBu.HCl: A Comprehensive Overview
CAS No. 5978-22-3 corresponds to the compoundH-Lys(Z)-OtBu.HCl, which is a specific derivative of lysine, a naturally occurring amino acid. This compound is widely used in various fields of chemical synthesis, particularly in peptide chemistry and organic synthesis. The nameH-Lys(Z)-OtBu.HCl indicates that the lysine residue is modified with a Z (benzyloxycarbonyl) protecting group on its amino terminus and an tert-butoxycarbonyl (Boc) group on its side chain, with the hydrochloride salt form.
The structure ofH-Lys(Z)-OtBu.HCl is characterized by its dual protection strategy. The Z group is a common protecting group for amino acids, providing stability during synthesis. The tert-butoxycarbonyl (Boc) group further enhances the compound's versatility in synthetic applications. This dual protection makes it an ideal reagent for constructing complex peptides and proteins in a controlled manner.
Recent advancements in peptide synthesis have highlighted the importance of using highly functionalized amino acid derivatives likeH-Lys(Z)-OtBu.HCl. Researchers have demonstrated that this compound can be effectively incorporated into solid-phase synthesis protocols, enabling the construction of bioactive peptides with high precision. Its use has been particularly beneficial in the development of peptide-based drugs and vaccines.
In addition to its role in peptide synthesis,H-Lys(Z)-OtBu.HCl has found applications in other areas of organic chemistry. For instance, it has been employed as a building block in the synthesis of bioconjugates and modified nucleic acids. Its compatibility with various coupling reagents and its stability under mild reaction conditions make it a valuable tool for chemists working in diverse fields.
From an analytical standpoint,CAS No. 5978-22-3 has been extensively studied using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into the compound's structure and reactivity, further solidifying its role as a key reagent in organic synthesis.
In conclusion,H-Lys(Z)-OtBu.HCl represents a significant advancement in the field of amino acid derivatives. Its unique combination of protective groups and versatile reactivity make it an indispensable tool for researchers working on complex molecule synthesis. As the demand for sophisticated chemical building blocks continues to grow,CAS No. 5978-22-3 will undoubtedly remain at the forefront of chemical innovation.
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